Product packaging for Glucosulfone sodium(Cat. No.:CAS No. 554-18-7)

Glucosulfone sodium

Cat. No.: B1218554
CAS No.: 554-18-7
M. Wt: 780.7 g/mol
InChI Key: NLLGJEMIZSAJFN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glucosulfone sodium, also widely known as Promin, is a historically significant sulfone drug investigated for its antimicrobial properties . As a heat-stable and water-soluble compound, it is suited for intravenous administration in research settings . Its primary research value stems from its role as a prodrug; it is metabolized in the body to dapsone, which is the active therapeutic agent responsible for its bacteriostatic effects against mycobacteria . This mechanism was foundational in the mid-20th century, as this compound was the first treatment to show promise against Mycobacterium leprae, the bacterium that causes leprosy, leading to a breakthrough in patient care and a reduction in the disease's social stigma . While modern multi-drug regimens for leprosy now more commonly use dapsone directly alongside rifampicin and clofazimine, this compound remains a compound of interest in research for studying the evolution of anti-mycobacterial therapies and prodrug metabolism . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34N2Na2O18S3 B1218554 Glucosulfone sodium CAS No. 554-18-7

Properties

CAS No.

554-18-7

Molecular Formula

C24H34N2Na2O18S3

Molecular Weight

780.7 g/mol

IUPAC Name

disodium;2,3,4,5,6-pentahydroxy-1-[4-[4-[(2,3,4,5,6-pentahydroxy-1-sulfonatohexyl)amino]phenyl]sulfonylanilino]hexane-1-sulfonate

InChI

InChI=1S/C24H36N2O18S3.2Na/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28;;/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

NLLGJEMIZSAJFN-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+]

Other CAS No.

554-18-7

Related CAS

551-89-3 (Parent)

Synonyms

glucosulfone
glucosulfone disodium
glucosulfone sodium
glucosulfone, disodium salt
Promin

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Glucosulfone (B1195741) Sodium

The primary established method for the synthesis of Glucosulfone sodium is a one-pot reaction involving the condensation of its parent diamine, 4,4'-diaminodiphenylsulfone (dapsone), with glucose in the presence of sodium bisulfite. This process is summarized in the following reaction scheme:

Reaction Scheme for this compound Synthesis

ReactantsReagents/SolventsProduct
4,4'-diaminodiphenylsulfone (Dapsone)Glucose, Sodium Bisulfite, 80% EthanolThis compound
![Image of Dapsone (B1669823) structure]![Image of this compound structure]

The reaction is typically carried out under reflux conditions. The amino groups of dapsone react with glucose, and the subsequent addition of sodium bisulfite leads to the formation of the N-glucoside sodium sulfonate derivative. This method provides a direct route to this compound, leveraging the reactivity of the aromatic amines of the dapsone core.

General Principles and Modern Approaches to Sulfone Synthesis in Organic Chemistry

The sulfone functional group is a cornerstone in many pharmaceutical and agrochemical compounds. Its synthesis has been a subject of extensive research, leading to a variety of reliable and innovative methods.

Oxidative Routes for Sulfide to Sulfone Conversion

The most common and straightforward approach to sulfone synthesis is the oxidation of a corresponding sulfide. This transformation can be achieved using a wide array of oxidizing agents. The reaction proceeds in a stepwise manner, with the sulfide first being oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone.

Table of Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical Reaction ConditionsSelectivity Notes
Hydrogen peroxide (H₂O₂)Often used with a catalyst (e.g., metal oxides, acids)Can be selective for sulfoxide or sulfone depending on stoichiometry and catalyst.
Peroxy acids (e.g., m-CPBA)Stoichiometric amounts in various organic solventsGenerally provides good yields of sulfones with excess reagent.
Potassium permanganate (KMnO₄)Basic or acidic conditionsPowerful oxidant, can sometimes lead to over-oxidation if not controlled.
Sodium perborateMild conditions, often in acetic acidA safer alternative to other peroxy compounds.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Aqueous or biphasic systemsA versatile and environmentally friendly oxidant.

The choice of oxidant and reaction conditions is crucial for achieving high yields and avoiding side reactions, particularly when other sensitive functional groups are present in the molecule.

Advanced Synthetic Strategies for Sulfone-Containing Architectures

Beyond simple oxidation, a multitude of advanced synthetic strategies have been developed to construct complex molecules containing the sulfone moiety. These methods offer greater control over the final structure and allow for the introduction of the sulfone group at various stages of a synthetic sequence.

One prominent method is the alkylation of sulfinate salts . Sodium sulfinates, which can be prepared from the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide, are excellent nucleophiles. They can react with a variety of electrophiles, such as alkyl halides and epoxides, to form sulfones.

Another powerful technique is sulfonylation , which involves the reaction of an arene with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a Lewis acid catalyst (a Friedel-Crafts type reaction). This method is particularly useful for the synthesis of diaryl sulfones.

More recent advancements include transition-metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-sulfur bonds with high precision and functional group tolerance. For instance, palladium- or copper-catalyzed coupling of aryl halides or boronic acids with sulfinate salts has become a valuable tool in modern organic synthesis.

Design and Synthesis of this compound Derivatives and Analogs

The design of derivatives and analogs of this compound primarily revolves around modifications of the parent dapsone molecule. The rationale behind such modifications often aims to improve pharmacokinetic properties, enhance biological activity, or reduce toxicity.

A common strategy involves the derivatization of the amino groups of dapsone. These primary aromatic amines are nucleophilic and can readily react with a variety of electrophiles. For instance, acylation with acid chlorides or anhydrides can yield N-acyl derivatives.

Examples of Dapsone Derivatization Reactions

Dapsone Derivative TypeSynthetic ApproachPotential Purpose
N-Acyl DerivativesReaction with acid chlorides or anhydridesProdrug design, modulation of solubility
Schiff BasesCondensation with aldehydes or ketonesExploration of new biological activities
N-Alkyl DerivativesReductive amination or reaction with alkyl halidesAltering lipophilicity and metabolic stability

In the context of this compound, the synthesis of analogs could involve the use of different sugar moieties in the initial condensation reaction. By replacing glucose with other monosaccharides (e.g., galactose, mannose), it is possible to create a library of dapsone-sugar conjugates with potentially different biological profiles. The general synthetic principle would remain the same: the reaction of dapsone with the desired sugar and sodium bisulfite.

Furthermore, the synthesis of prodrugs of dapsone often involves creating derivatives that are metabolized in vivo to release the active dapsone molecule. This approach can be used to improve drug delivery and reduce side effects. The synthesis of such prodrugs typically involves the formation of a cleavable bond, such as an ester or an amide, at the amino groups of dapsone.

Molecular and Cellular Mechanisms of Action

Investigation of Other Proposed Cellular and Subcellular Interactions

While the primary mechanism of action for Glucosulfone (B1195741) sodium is well-established as the inhibition of DHPS, research has explored other potential cellular and subcellular interactions.

Some studies have proposed that beyond the inhibition of folate synthesis, certain antimicrobial agents may interfere with DNA template function in microbial models. However, specific research elucidating a direct modulatory effect of Glucosulfone sodium on DNA template function is not extensively documented in current literature. The primary accepted mechanism remains the disruption of nucleic acid precursor synthesis. internationaltextbookofleprosy.orgwikipedia.org

The interaction between antimicrobial agents and host immune cells is an area of ongoing research. Macrophages are key phagocytic cells that engulf and destroy pathogens, a process involving the fusion of phagosomes with lysosomes. nih.gov Lysosomes contain a variety of hydrolytic enzymes that are crucial for breaking down pathogens. nih.gov While some studies have shown that phagocytosis can enhance lysosomal function and bactericidal activity in macrophages by activating transcription factors like TFEB, specific research directly linking this compound to the modulation of lysosomal enzyme synthesis or a significant enhancement of macrophage phagocytic capacity is limited. nih.gov

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.gov The activation of TLRs triggers signaling cascades that lead to the production of inflammatory cytokines and the initiation of an immune response. nih.gov The potential for drugs to modulate these pathways is of significant interest. While various natural and synthetic compounds have been investigated for their effects on TLR signaling, specific evidence detailing the interaction of this compound with TLR pathways remains a theoretical area with limited direct research findings.

Preclinical Pharmacological Investigations in Research Models

In Vitro Studies on Microbial Growth Inhibition and Bacteriostasis

In vitro studies are fundamental for assessing the direct antimicrobial activity of a compound against specific pathogens. These studies help determine minimum inhibitory concentrations (MICs) and provide initial insights into a drug's spectrum of activity.

Investigations in Mycobacterium tuberculosis Cultures

While specific detailed in vitro data for glucosulfone (B1195741) sodium against Mycobacterium tuberculosis is not extensively detailed in the provided search results, the broader class of sulfones, to which glucosulfone sodium belongs, has a known mechanism of action against mycobacteria. Sulfones, like dapsone (B1669823) (a metabolite of this compound), function by competitively inhibiting dihydropteroate (B1496061) synthetase, an enzyme essential for folate biosynthesis in bacteria. This pathway is critical for bacterial growth and replication internationaltextbookofleprosy.orgscribd.comnih.govdrugbank.com. Early clinical trials with Promin (sodium glucosulfone) showed it to be an anti-tubercular drug, suggesting in vitro activity against M. tuberculosis researchgate.netwikipedia.org.

Research in Mycobacterium leprae and Mycobacterium lepraemurium Models

This compound, and its active metabolite dapsone, have historically been significant in the treatment of leprosy, caused by Mycobacterium leprae internationaltextbookofleprosy.orgresearchgate.netwikipedia.orgwikipedia.orgwikipedia.org. Early investigations demonstrated that sulfones were effective against M. leprae internationaltextbookofleprosy.orgresearchgate.netwikipedia.org. M. lepraemurium, a related species, has also been used in research, although studies indicate that its drug sensitivities can differ from M. leprae who.intnih.gov. In vitro studies have confirmed the antibacterial activity of dapsone against M. leprae, with minimum inhibitory concentrations (MICs) being established in experimental systems internationaltextbookofleprosy.orgicmr.gov.in. This compound itself, as Promin, was an early treatment for leprosy, indicating its in vitro efficacy against this pathogen internationaltextbookofleprosy.orgresearchgate.netwikipedia.org.

In Vivo Mechanistic and Efficacy Studies in Animal Models

In vivo studies in animal models are essential for evaluating a drug's efficacy, understanding its pharmacokinetic and pharmacodynamic properties, and assessing its therapeutic effect in a living system.

Murine Models of Mycobacterial Pathogenesis

Murine models are widely used to study the pathogenesis of mycobacterial infections, including tuberculosis and leprosy mdpi.comfrontiersin.orgnih.govnih.gov. While specific in vivo efficacy data for this compound in murine models of M. tuberculosis or M. leprae are not explicitly detailed in the provided snippets, the broader class of sulfones has been evaluated. Dapsone, the active metabolite of this compound, has shown efficacy in inhibiting M. leprae multiplication in mouse models internationaltextbookofleprosy.org. Research into M. kansasii infection in mice has highlighted the utility of murine models for evaluating anti-mycobacterial drug testing frontiersin.org.

Early Research in Guinea Pig Models

Guinea pigs have a long history of use in tuberculosis research, closely mimicking human disease progression, including the formation of granulomas with central necrosis nih.govnih.govresearchgate.net. Early investigations utilized guinea pig models to assess the efficacy of anti-tubercular drugs. Promin (sodium glucosulfone) was investigated for its efficacy in treating tuberculosis in guinea pigs, showing it could arrest the progress of otherwise fatal tuberculosis in these animals researchgate.netwikipedia.orgtbrieder.org. This early work established the potential of this compound as an anti-tubercular agent.

Theoretical Pharmacodynamic Considerations in Experimental Systems

Pharmacodynamics (PD) studies the biochemical and physiological effects of drugs on living organisms, focusing on dose-response relationships and mechanisms of action wikipedia.org. For sulfone drugs like this compound, the primary mechanism involves the inhibition of dihydropteroate synthetase, a key enzyme in the bacterial folate biosynthesis pathway internationaltextbookofleprosy.orgscribd.comnih.govdrugbank.com. This pathway is essential for bacterial growth and replication. The effectiveness of sulfones is generally bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria internationaltextbookofleprosy.orgscribd.comnih.gov. Understanding these theoretical pharmacodynamic principles helps in interpreting the results from in vitro and in vivo experimental systems.

Advanced Analytical Techniques in Glucosulfone Sodium Research

Spectroscopic Methods for Structural Characterization and Validation of Synthesized Compounds

Spectroscopic techniques are indispensable for elucidating the molecular structure of synthesized compounds and confirming their identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. It provides information about the connectivity of atoms, the chemical environment of nuclei, and the three-dimensional arrangement of atoms within a molecule. For glucosulfone (B1195741) sodium, NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC), would be employed to:

Confirm the molecular skeleton: By analyzing chemical shifts and coupling patterns in ¹H NMR, and the presence of characteristic carbon signals in ¹³C NMR, the basic structure can be verified.

Establish connectivity: 2D NMR experiments help in tracing the connections between different atoms, confirming the proposed structure of synthesized glucosulfone sodium.

Identify functional groups: Specific chemical shifts and signal multiplicities can indicate the presence and position of functional groups within the molecule.

Assess purity: The presence of extraneous signals in the NMR spectrum can indicate impurities in the synthesized sample.

While specific NMR data for this compound is not detailed in the provided search snippets, the general application of NMR for structural elucidation, as described in references numberanalytics.comnih.govresearchgate.netnih.govmdpi.comsrce.hr, highlights its critical role in validating synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in determining the mass-to-charge ratio (m/z) of ions, enabling the precise determination of elemental composition. This is crucial for identifying unknown compounds and confirming the identity of synthesized materials like this compound.

Elemental Composition: HRMS can provide exact mass measurements that allow for the calculation of the molecular formula of this compound, distinguishing it from compounds with similar nominal masses nih.govscirp.orgmdpi.comchromatographyonline.com.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments. This provides detailed structural information, confirming the arrangement of atoms and functional groups within the molecule, thereby validating its structure nih.govscirp.org.

Verification of Identity: As noted in one patent application, mass spectroscopy is used to verify the presence of compounds, including sulfone derivatives, which would apply to this compound googleapis.com.

The ability of HRMS to provide highly accurate mass data is essential for unambiguous identification, especially when dealing with complex synthesis products or potential impurities.

Chromatographic Separations for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are vital for separating components within a mixture, allowing for the assessment of purity and the precise quantification of analytes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the qualitative and quantitative analysis of drug substances and their related compounds researchgate.netipinnovative.com. In the context of this compound research, HPLC is employed for:

Purity Assessment: HPLC can separate this compound from synthetic by-products, starting materials, and degradation products, allowing for the determination of its purity profile revistadechimie.roijpcbs.com. This is critical for ensuring the quality of the compound used in experimental studies.

Quantitative Analysis: HPLC methods, when properly validated, can accurately quantify the concentration of this compound in various research samples, such as reaction mixtures or biological matrices (if applicable). This often involves using a detector, such as a UV-Vis detector, set at an appropriate wavelength researchgate.netijpcbs.com.

Method Development and Validation: Establishing reproducible retention times, sharp peaks, and linearity of response are key aspects of HPLC method development for quantitative analysis researchgate.netipinnovative.comijpcbs.comchromatographyonline.com.

Typical HPLC parameters that would be optimized for this compound analysis include the choice of stationary phase (e.g., C18), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers), flow rate, column temperature, and detection wavelength.

Development and Validation of Analytical Procedures for Research Applications

The development and validation of analytical procedures are critical for ensuring the reliability and accuracy of data generated in research settings. For a compound like this compound, these procedures are essential for various research applications, including purity assessment, stability studies, and quantification in different matrices. The process typically involves selecting appropriate analytical techniques, optimizing method parameters, and rigorously validating the method against established guidelines.

Selection of Analytical Techniques

Several advanced analytical techniques are commonly employed for the analysis of pharmaceutical compounds, and these would be relevant for this compound research. The choice of technique depends on the specific analytical objective, such as identifying impurities, quantifying the active compound, or assessing degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating, identifying, and quantifying components in a sample. For this compound, Reversed-Phase HPLC (RP-HPLC) would likely be employed, utilizing stationary phases like C18 columns. The mobile phase composition (e.g., buffer-acetonitrile mixtures) and gradient elution profiles are optimized to achieve adequate separation of this compound from potential impurities and degradation products. Detection is typically performed using UV-Vis or Photodiode Array (PDA) detectors, often at wavelengths where this compound exhibits maximum absorbance. sepscience.comjptcp.comchromatographyonline.comchemmethod.comresearchgate.netjneonatalsurg.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.netresearchgate.netijper.org
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers higher sensitivity and specificity, making it invaluable for identifying and quantifying low-level impurities or degradation products, as well as for analyzing complex biological matrices. It couples the separation power of LC with the detection and identification capabilities of mass spectrometry. sepscience.comau.dknih.govijper.orggoogleapis.comresearchgate.net
  • UV-Visible Spectrophotometry: While less selective than chromatographic methods, UV-Vis spectrophotometry can be a rapid and cost-effective technique for quantitative analysis, especially if this compound has a distinct UV absorption spectrum and minimal interfering substances are present in the sample. It is often used for simple assays or dissolution studies. researchgate.netijper.orgjpionline.orggsconlinepress.comjppres.combrjac.com.br
  • Method Development

    Method development is an iterative process aimed at optimizing analytical parameters to achieve the desired performance characteristics. For this compound, this would involve:

  • Column Selection: Choosing a suitable stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, particle size) that provide optimal separation. jptcp.comchemmethod.comjneonatalsurg.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.net
  • Mobile Phase Optimization: Adjusting the composition (e.g., solvent type, buffer pH, organic modifier ratio) and flow rate to achieve adequate resolution, peak shape, and analysis time. jptcp.comchemmethod.comjneonatalsurg.comresearchgate.netbibliotekanauki.plresearchgate.netijper.orgbrjac.com.br
  • Detection Wavelength/Conditions: Identifying the optimal wavelength for UV-Vis detection or appropriate ionization and detection modes for LC-MS/MS to maximize sensitivity and selectivity. jptcp.comchemmethod.comjpionline.orggsconlinepress.comjppres.combrjac.com.br
  • Forced Degradation Studies: Subjecting this compound to various stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to identify potential degradation products and ensure the developed method is "stability-indicating"—meaning it can separate the intact drug from its degradants. sepscience.comchromatographyonline.comjneonatalsurg.comderpharmachemica.comresearchgate.net
  • Method Validation

    Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. Validation parameters, as outlined by regulatory bodies like ICH, typically include:

  • Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or matrix components. This is often assessed through forced degradation studies and by analyzing placebo samples. chromatographyonline.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.netresearchgate.netau.dkijper.orgjppres.combrjac.com.brderpharmachemica.comikev.orgscielo.breuropa.eu
  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing standards at different concentrations and evaluating the correlation coefficient (R²) of the calibration curve. jptcp.comchromatographyonline.comchemmethod.comresearchgate.netjneonatalsurg.combibliotekanauki.pljocpr.comresearchgate.netresearchgate.netijper.orgnih.govjpionline.orgjppres.combrjac.com.brikev.orgscielo.br
  • Example Data Table: Linearity of this compound (Hypothetical) | Concentration (µg/mL) | Absorbance/Peak Area | R² Value | | :-------------------- | :------------------- | :------- | | 10 | 0.500 | | | 20 | 1.000 | 0.9995 | | 40 | 2.000 | | | 80 | 4.000 | | | 100 | 5.000 | |
  • Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have acceptable precision, accuracy, and linearity. chromatographyonline.comjocpr.comresearchgate.netjppres.comikev.orgscielo.br
  • Accuracy: The closeness of agreement between the value accepted as a true value or reference value and the value found. It is often expressed as percent recovery and determined by analyzing samples with known concentrations of the analyte. jptcp.comchemmethod.comresearchgate.netjneonatalsurg.combibliotekanauki.pljocpr.comresearchgate.netresearchgate.netijper.orgnih.govjpionline.orgjppres.combrjac.com.brikev.orgscielo.br
  • Example Data Table: Accuracy of this compound (Hypothetical) | Spiked Concentration (µg/mL) | Amount Found (µg/mL) | Recovery (%) | | :--------------------------- | :------------------- | :----------- | | 20 | 19.8 | 99.0 | | 40 | 40.2 | 100.5 | | 80 | 79.5 | 99.4 |
  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-analyst, inter-instrument variations). It is often expressed as Relative Standard Deviation (RSD). jptcp.comchemmethod.comresearchgate.netjneonatalsurg.combibliotekanauki.pljocpr.comresearchgate.netresearchgate.netijper.orgnih.govjppres.combrjac.com.brikev.orgscielo.br
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. These are crucial for impurity analysis. jptcp.comresearchgate.netjneonatalsurg.combibliotekanauki.pljocpr.comresearchgate.netnih.govjpionline.orgjppres.combrjac.com.br
  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate), indicating its reliability during routine use. jptcp.comchromatographyonline.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.netresearchgate.netjppres.combrjac.com.brikev.orgscielo.breuropa.eu
  • System Suitability: A set of tests performed before or during sample analysis to ensure the analytical system (instrument, reagents, column) is performing adequately. Parameters include resolution, peak symmetry, and reproducibility of injections. jptcp.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.netikev.orgscielo.br
  • Stability: Ensuring the analyte is stable in the sample matrix and in prepared solutions for the duration of the analysis. sepscience.comchromatographyonline.comjneonatalsurg.comtriphasepharmasolutions.comgerpac.eu
  • By meticulously developing and validating analytical procedures, researchers can ensure the accuracy, reliability, and reproducibility of data generated in studies involving this compound, thereby supporting robust scientific inquiry.

    Compound List:

  • This compound
  • Glucosulfone
  • Promin
  • Dapsone (B1669823)
  • Empagliflozin
  • Linagliptin
  • Selexipag (SLG)
  • S-Adenosyl-L-Methionine (SAMe)
  • Sulfacetamide sodium (SFS)
  • Prednisolone sodium phosphate (B84403) (PSP)
  • Dapagliflozin
  • Saxagliptin
  • Gliclazide
  • Metformin
  • Naproxen sodium
  • Sumatriptan succinate
  • Sodium diclofenac
  • Thymol
  • Cholecalciferol
  • Queuine (q)
  • Queuosine (Q)
  • Rutin
  • Curcumin
  • Pyrazinamide
  • Montelukast sodium
  • M-Isophthalaldehyde
  • 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde (B42025) (BNA)5.4. Development and Validation of Analytical Procedures for Research Applications
  • The development and validation of analytical procedures are fundamental to ensuring the accuracy, reliability, and reproducibility of scientific data generated in research settings. For a compound such as this compound, these processes are crucial for various research objectives, including assessing purity, monitoring stability, quantifying its presence in different matrices, and identifying potential degradation products or impurities. The selection and optimization of analytical techniques, followed by rigorous validation according to established scientific and regulatory standards, form the cornerstone of robust analytical research.

    Selection of Analytical Techniques

    Several advanced analytical techniques are commonly employed in pharmaceutical research for the analysis of complex molecules like this compound. The choice of technique is dictated by the specific analytical goal, whether it involves separating components, quantifying the active compound, or identifying trace-level substances.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a widely utilized technique for the separation, identification, and quantification of pharmaceutical compounds. For this compound, RP-HPLC using stationary phases such as C18 columns would be a primary choice. Method development would focus on optimizing mobile phase composition (e.g., buffer-acetonitrile mixtures), gradient elution profiles, and flow rates to achieve effective separation of this compound from potential impurities and degradation products. Detection is typically performed using UV-Vis detectors or Photodiode Array (PDA) detectors, often set at wavelengths where this compound exhibits maximum absorbance. sepscience.comjptcp.comchromatographyonline.comchemmethod.comresearchgate.netjneonatalsurg.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.netresearchgate.netijper.org
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers enhanced sensitivity and specificity, making it an indispensable tool for detecting and quantifying low-level impurities, degradation products, or analytes in complex biological matrices. This technique combines the separation capabilities of liquid chromatography with the identification and quantification power of mass spectrometry. sepscience.comau.dknih.govijper.orggoogleapis.comresearchgate.net
  • UV-Visible Spectrophotometry: While generally less selective than chromatographic methods, UV-Vis spectrophotometry can serve as a rapid and cost-effective analytical tool for quantitative analysis, especially if this compound possesses a characteristic UV absorption spectrum and the sample matrix is relatively clean. It is often employed for straightforward assays or in dissolution studies. researchgate.netijper.orgjpionline.orggsconlinepress.comjppres.combrjac.com.br
  • Method Development

    Method development is a systematic, iterative process aimed at optimizing analytical parameters to achieve desired performance characteristics. For this compound, this process would typically involve:

  • Column Selection: Choosing an appropriate stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, particle size) to achieve optimal separation of this compound from related substances. jptcp.comchemmethod.comjneonatalsurg.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.net
  • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., solvent type, buffer pH, organic modifier ratio) and flow rate to ensure adequate resolution, peak shape, and an acceptable analysis time. jptcp.comchemmethod.comjneonatalsurg.comresearchgate.netbibliotekanauki.plresearchgate.netijper.orgbrjac.com.br
  • Detection Optimization: Identifying the optimal wavelength for UV-Vis detection or the most suitable ionization and detection modes for LC-MS/MS to maximize sensitivity and selectivity. jptcp.comchemmethod.comjpionline.orggsconlinepress.comjppres.combrjac.com.br
  • Forced Degradation Studies: Subjecting this compound to various stress conditions, such as acid/base hydrolysis, oxidation, heat, and light exposure, is crucial. These studies help identify potential degradation products and ensure that the developed analytical method is "stability-indicating," meaning it can effectively separate the intact drug from its degradation products. sepscience.comchromatographyonline.comjneonatalsurg.comderpharmachemica.comresearchgate.net
  • Method Validation

    Following method development, rigorous validation is essential to confirm the method's suitability for its intended research application. Validation parameters, often guided by International Council for Harmonisation (ICH) guidelines, typically include:

  • Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest in the presence of other substances, such as impurities, degradation products, or matrix components. This is assessed through forced degradation studies and the analysis of placebo samples. chromatographyonline.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.netresearchgate.netau.dkijper.orgjppres.combrjac.com.brderpharmachemica.comikev.orgscielo.breuropa.eu
  • Linearity: This parameter assesses the method's capacity to produce results that are directly proportional to the analyte concentration within a defined range. Linearity is typically evaluated by analyzing standards at various concentrations and examining the correlation coefficient (R²) of the resulting calibration curve.
  • Example Data Table: Linearity of this compound (Hypothetical) | Concentration (µg/mL) | Absorbance/Peak Area | R² Value | | :-------------------- | :------------------- | :------- | | 10 | 0.500 | | | 20 | 1.000 | 0.9995 | | 40 | 2.000 | | | 80 | 4.000 | | | 100 | 5.000 | |
  • Range: The interval between the lowest and highest analyte concentrations for which the method has demonstrated acceptable precision, accuracy, and linearity. chromatographyonline.comjocpr.comresearchgate.netjppres.comikev.orgscielo.br
  • Accuracy: This measures the closeness of agreement between the measured value and the accepted true or reference value. Accuracy is typically expressed as percent recovery, determined by analyzing samples with known analyte concentrations.
  • Example Data Table: Accuracy of this compound (Hypothetical) | Spiked Concentration (µg/mL) | Amount Found (µg/mL) | Recovery (%) | | :--------------------------- | :------------------- | :----------- | | 20 | 19.8 | 99.0 | | 40 | 40.2 | 100.5 | | 80 | 79.5 | 99.4 |
  • Precision: This refers to the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. It encompasses repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-analyst, inter-instrument variations), often quantified by the Relative Standard Deviation (RSD). jptcp.comchemmethod.comresearchgate.netjneonatalsurg.combibliotekanauki.pljocpr.comresearchgate.netresearchgate.netijper.orgnih.govjppres.combrjac.com.brikev.orgscielo.br
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest analyte concentration that can be detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are particularly critical for impurity analysis. jptcp.comresearchgate.netjneonatalsurg.combibliotekanauki.pljocpr.comresearchgate.netnih.govjpionline.orgjppres.combrjac.com.br
  • Robustness: This parameter assesses the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate), thereby indicating its reliability for routine use. jptcp.comchromatographyonline.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.netresearchgate.netjppres.combrjac.com.brikev.orgscielo.breuropa.eu
  • System Suitability: A series of tests performed before or during sample analysis to confirm that the analytical system (instrument, reagents, column) is functioning adequately. Key parameters include resolution, peak symmetry, and injection reproducibility. jptcp.comresearchgate.netbibliotekanauki.pljocpr.comresearchgate.netikev.orgscielo.br
  • Stability: Ensuring the analyte remains stable in the sample matrix and in prepared solutions throughout the analytical process is vital. sepscience.comchromatographyonline.comjneonatalsurg.comtriphasepharmasolutions.comgerpac.eu
  • Compound List:

  • This compound
  • Glucosulfone
  • Promin
  • Dapsone
  • Empagliflozin
  • Linagliptin
  • Selexipag (SLG)
  • S-Adenosyl-L-Methionine (SAMe)
  • Sulfacetamide sodium (SFS)
  • Prednisolone sodium phosphate (PSP)
  • Dapagliflozin
  • Saxagliptin
  • Gliclazide
  • Metformin
  • Naproxen sodium
  • Sumatriptan succinate
  • Sodium diclofenac
  • Thymol
  • Cholecalciferol
  • Queuine (q)
  • Queuosine (Q)
  • Rutin
  • Curcumin
  • Pyrazinamide
  • Montelukast sodium
  • M-Isophthalaldehyde
  • 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde (BNA)
  • Q & A

    Q. What are the established synthesis pathways for glucosulfone sodium, and how do variations in reaction conditions affect yield and purity?

    this compound synthesis typically involves sulfonation of precursor compounds under controlled acidic/basic conditions. Key variables include temperature, stoichiometry of sulfonating agents, and purification steps (e.g., crystallization). Researchers should compare yields using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to assess purity . For example, USP monographs specify using phosphate buffers and mobile phases optimized for glucosamine derivatives, which can be adapted for this compound analysis .

    Q. What validated analytical methods exist for quantifying this compound in biological matrices?

    Chromatographic methods (e.g., reverse-phase HPLC with UV detection) are widely used. The USP 31 protocol for glucosamine sulfate sodium chloride provides a template:

    • Mobile phase : Phosphate buffer (pH 6.8) with acetonitrile gradient.
    • Detection : UV at 195 nm.
    • Calibration : Linear range of 0.1–100 µg/mL, R² > 0.99 .
      Validate precision (RSD < 5%) and recovery (>90%) using spiked plasma/serum samples.

    Q. What is the mechanistic basis for this compound’s activity against mycobacterial infections?

    this compound inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Researchers should perform in vitro enzyme inhibition assays (IC50 determination) and correlate results with MIC values against Mycobacterium tuberculosis strains. Cross-reference structural analogs (e.g., dapsone) to identify critical sulfone group interactions .

    Advanced Research Questions

    Q. How do discrepancies between in vitro and in vivo efficacy data for this compound arise, and what experimental models resolve these?

    Discrepancies often stem from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability). Address this by:

    • Conducting ADME studies in rodents: Measure plasma half-life, tissue distribution, and metabolite profiling via LC-MS.
    • Using hollow-fiber infection models to simulate human pharmacokinetics in M. tuberculosis .
      Compare results with clinical trial data (if available) to validate translational relevance.

    Q. What molecular mechanisms underlie bacterial resistance to this compound, and how can combinatorial therapies counteract this?

    Resistance is linked to mutations in folP (DHPS-coding gene). Design experiments to:

    • Sequence folP in resistant isolates.
    • Test synergism with dihydrofolate reductase inhibitors (e.g., trimethoprim) using checkerboard assays (FIC index < 0.5 indicates synergy) .
      Include RNA-seq to identify upregulated efflux pumps or stress-response pathways.

    Q. How can contradictions in existing studies on this compound’s hemolytic risk in G6PD-deficient patients be resolved?

    Conflicting data may arise from variability in G6PD enzyme activity thresholds or assay sensitivity. Recommended steps:

    • Use WHO-standardized spectrophotometric assays to quantify G6PD activity in patient erythrocytes.
    • Perform dose-response studies with this compound in G6PD-deficient vs. wild-type cell lines, measuring methemoglobin levels and oxidative stress markers (e.g., glutathione depletion) .

    Methodological Considerations

    Q. How should researchers design dose-ranging studies for this compound in preclinical models?

    Adopt a 3+3 escalation design for toxicity:

    • Start with 10 mg/kg (based on murine LD50 data).
    • Monitor for nephrotoxicity (serum creatinine) and hepatotoxicity (ALT/AST).
    • Use Hill equation modeling to establish EC50 for efficacy vs. toxicity .

    Q. What statistical approaches are optimal for analyzing contradictory efficacy data across studies?

    Apply meta-analysis with random-effects models to account for heterogeneity. Tools like RevMan or R’s metafor package can calculate pooled effect sizes (95% CI) and assess publication bias via funnel plots .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Glucosulfone sodium
    Reactant of Route 2
    Reactant of Route 2
    Glucosulfone sodium

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.